BRD9757 vs. Tubastatin A: Superior Histone H3 Acetylation Specificity in HeLa Cells
In a direct comparative study in HeLa cells, BRD9757 (10-30 µM, 24h) dose-dependently increased acetylation of the HDAC6 substrate α-tubulin without causing any detectable increase in histone H3 acetylation. In contrast, the benchmark HDAC6 inhibitor Tubastatin A induced a clear, concentration-dependent increase in H3 acetylation at the same concentrations, indicating significant off-target activity on Class I HDACs . This provides direct evidence that BRD9757 offers superior HDAC6 cellular selectivity over Tubastatin A.
| Evidence Dimension | Cellular selectivity (HDAC6 vs. Class I HDAC activity) |
|---|---|
| Target Compound Data | BRD9757: α-tubulin acetylation increase (at 10-30 µM, 24h) with NO detectable H3 acetylation increase. |
| Comparator Or Baseline | Tubastatin A: α-tubulin acetylation increase AND significant H3 acetylation increase (at 10-30 µM, 24h). |
| Quantified Difference | BRD9757 exhibits no measurable Class I HDAC (H3) activity under conditions where Tubastatin A shows robust H3 acetylation. |
| Conditions | HeLa cell line, 24-hour treatment, immunoblot analysis for acetylated α-tubulin and histone H3. |
Why This Matters
For experiments where on-target HDAC6 effects must be isolated from confounding Class I HDAC (histone) effects, BRD9757 is the preferred, cleaner probe compared to Tubastatin A.
